2-Chloro-6-(methylsulfonyl)benzo[d]thiazole
Description
Chemical Classification and Nomenclature
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds, which constitute a fundamental category of organic molecules containing both nitrogen and sulfur heteroatoms within a fused ring system. The compound is systematically classified as a substituted benzothiazole derivative, where the parent benzothiazole framework undergoes modification through chlorine substitution at the 2-position and methylsulfonyl group incorporation at the 6-position. This dual substitution pattern creates a unique molecular architecture that distinguishes it from simpler benzothiazole derivatives.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete systematic name being this compound. Alternative naming conventions include 2-chloro-6-methylsulfonyl-1,3-benzothiazole and 2-Chlor-6-methansulfonyl-benzothiazol, reflecting different systematic approaches to describing the same molecular structure. The compound's classification within heterocyclic chemistry positions it as a member of the broader thiazole family, specifically within the bicyclic benzothiazole subgroup that has attracted considerable attention for its diverse biological and chemical properties.
The molecular classification extends to its functional group characteristics, where the presence of both electron-withdrawing chlorine and methylsulfonyl substituents significantly influences the compound's electronic distribution and reactivity patterns. These structural features place the compound within specialized categories of heterocyclic building blocks used in advanced synthetic chemistry applications.
Structural Representation and IUPAC Designation
The molecular structure of this compound features a characteristic bicyclic framework consisting of a benzene ring fused to a thiazole ring, with specific substituents that define its unique properties. The compound's molecular formula C₈H₆ClNO₂S₂ indicates the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and two sulfur atoms, reflecting the complex heterocyclic architecture that characterizes this molecule.
Table 1: Structural Parameters of this compound
The structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity pattern: CS(=O)(=O)C1=CC2=C(C=C1)N=C(Cl)S2, which clearly indicates the methylsulfonyl group attachment to the benzene portion of the bicyclic system and chlorine substitution on the thiazole ring. The International Chemical Identifier representation provides additional structural verification: InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3, confirming the molecular connectivity and stereochemical details.
The three-dimensional molecular geometry exhibits planarity characteristic of aromatic heterocyclic systems, with the benzothiazole core maintaining coplanarity that facilitates electron delocalization across the fused ring system. The methylsulfonyl substituent extends from the aromatic plane, creating specific steric and electronic interactions that influence the compound's overall chemical behavior and potential binding interactions with biological targets.
Historical Development of Benzothiazole Chemistry
The development of benzothiazole chemistry traces its origins to early heterocyclic compound research, where the fundamental benzothiazole structure was first characterized and its synthetic methodologies established. Benzothiazoles were initially recognized for their distinctive aromatic properties and the unique electronic characteristics resulting from the incorporation of both nitrogen and sulfur heteroatoms within a fused ring system. The parent benzothiazole compound, with molecular formula C₇H₅NS, served as the foundation for developing numerous derivatives with enhanced properties and expanded applications.
Historical synthetic approaches to benzothiazole derivatives typically involved the treatment of 2-mercaptoaniline with various reagents, including acid chlorides, which provided effective pathways for introducing diverse substituents onto the basic benzothiazole framework. The reaction mechanism C₆H₄(NH₂)SH + RC(O)Cl → C₆H₄(N)SCR + HCl + H₂O exemplifies the fundamental synthetic strategy that enabled the development of substituted benzothiazole compounds, including chlorinated and sulfonylated derivatives.
The evolution of benzothiazole chemistry has encompassed diverse applications ranging from rubber vulcanization accelerators to pharmaceutical intermediates and food additives. Early recognition of benzothiazole's occurrence in natural systems, particularly in firefly luciferin, demonstrated the biological relevance of this heterocyclic framework and stimulated interest in developing synthetic analogs with enhanced properties. The development of this compound represents a continuation of this historical progression, incorporating both halogen and sulfonyl functionalities to create compounds with specific electronic and steric characteristics.
The advancement of modern synthetic methodologies, including microwave-assisted synthesis and other contemporary techniques, has facilitated access to increasingly complex benzothiazole derivatives, enabling researchers to explore structure-activity relationships and develop compounds with tailored properties for specific applications.
Significance in Heterocyclic Chemistry Research
This compound occupies a significant position within heterocyclic chemistry research due to its unique structural features and potential applications as a versatile building block. The compound's importance stems from the combination of electron-withdrawing substituents that modify the electronic properties of the benzothiazole core, creating opportunities for diverse chemical transformations and structure-activity relationship studies. Research investigations have demonstrated that benzothiazole derivatives exhibit considerable bioactivity potential, with applications spanning pharmaceutical development, materials science, and agricultural chemistry.
The significance of this compound within heterocyclic chemistry research extends to its utility as a synthetic intermediate for more complex molecular architectures. The presence of both chlorine and methylsulfonyl substituents provides multiple reactive sites for further chemical modification, enabling the construction of elaborate molecular frameworks through sequential synthetic transformations. This versatility has made compounds of this type valuable tools for medicinal chemists exploring structure-activity relationships in drug discovery programs.
Contemporary research has highlighted the importance of benzothiazole derivatives in developing compounds with specific pharmacological properties, including dopamine receptor interactions and neurological applications. The electronic characteristics imparted by the chlorine and methylsulfonyl substituents in this compound create unique binding profiles that may translate to distinct biological activities, making this compound particularly valuable for pharmaceutical research applications.
The compound's significance is further enhanced by its role in advancing synthetic methodologies within heterocyclic chemistry. Modern synthetic approaches, including microwave-assisted techniques and other contemporary methods, have improved access to this compound and related derivatives, facilitating broader research investigations into their properties and applications. These methodological advances have enabled researchers to explore previously inaccessible chemical space and develop compounds with enhanced properties for specific applications.
Registry Information and Chemical Identifiers
This compound is registered under Chemical Abstracts Service number 3622-29-5, which serves as the primary identifier for this compound in chemical databases and regulatory systems. This registration number provides unambiguous identification across multiple chemical information systems and facilitates accurate communication regarding this specific molecular entity. The European Community number 625-227-8 provides additional regulatory identification within European chemical registration systems.
Table 2: Chemical Registry Information
| Registry System | Identifier | Reference |
|---|---|---|
| Chemical Abstracts Service | 3622-29-5 | |
| MDL Number | MFCD13190213 | |
| European Community Number | 625-227-8 | |
| PubChem Compound Identifier | Various derivatives documented |
The compound is catalogued by multiple chemical suppliers and research institutions under various product codes, including catalog numbers from specialized chemical vendors such as A915810 and AD251626, reflecting its availability for research applications. These catalog designations facilitate procurement for research purposes and ensure consistent identification across different supply chains and research institutions.
Chemical database entries for this compound include comprehensive structural information, physical property data, and spectroscopic characteristics that support research applications and quality control procedures. The availability of standardized chemical identifiers enables researchers to access consistent information regarding this compound across multiple information systems and facilitates literature searches and patent investigations.
The registry information also encompasses safety and handling classifications, although specific safety considerations fall outside the scope of this structural and chemical analysis. The compound's classification as a heterocyclic building block and research chemical is reflected in its registry status across various chemical information systems, supporting its use in academic and industrial research applications.
Properties
IUPAC Name |
2-chloro-6-methylsulfonyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDXMKNQGRCNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621198 | |
| Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-29-5 | |
| Record name | 2-Chloro-6-(methanesulfonyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chlorobenzothiazole, which is then further reacted with methylsulfonyl chloride under basic conditions to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene and a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted benzothiazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of sulfide derivatives.
Scientific Research Applications
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its use in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The pharmacological and physicochemical properties of benzo[d]thiazole derivatives are highly dependent on the substituents at positions 2 and 6. Below is a comparison of 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole with key analogs:
Pharmacological Potential
- Methoxy and Trifluoromethoxy derivatives : These are associated with antimicrobial and anticonvulsant activities due to balanced lipophilicity and electronic profiles .
- Methylsulfonyl derivative : The strong electron-withdrawing -SO₂CH₃ group may enhance binding to target enzymes (e.g., kinases or proteases) in cancer therapy, as seen in related sulfonyl-containing drugs .
Physicochemical Properties
- Polarity : The methylsulfonyl group increases polarity compared to methoxy or trifluoromethyl analogs, improving aqueous solubility.
- Stability : Methylsulfonyl and trifluoromethoxy substituents enhance thermal and oxidative stability due to strong electron withdrawal .
- pKa : Predicted pKa values for difluoromethoxy and trifluoromethoxy analogs range from -0.73 to 0.5, indicating weak acidity .
Biological Activity
2-Chloro-6-(methylsulfonyl)benzo[d]thiazole is a compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, antitumor, and insecticidal properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, characterized by a chlorine atom at the second position and a methylsulfonyl group at the sixth position. This unique structure contributes to its potential biological activities. The molecular formula is , with a molecular weight of 232.76 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties.
- Antibacterial Activity : Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment . In particular, chloro-substituted derivatives have shown enhanced activity against gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than standard antibiotics like ampicillin .
- Antifungal Activity : The compound also exhibits antifungal properties comparable to established antifungal agents such as fluconazole. It has been noted for its effectiveness against fungi like Candida albicans and Aspergillus fumigatus, indicating its potential use in treating fungal infections .
Antitumor Activity
The potential anticancer properties of benzothiazole derivatives have been widely studied. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms.
- Case Studies : In one study, novel benzothiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. One derivative exhibited an IC50 value of 1.2 nM against the SKRB-3 cell line, indicating potent anticancer activity . The mechanism involved apoptosis induction, highlighting the therapeutic potential of these compounds in cancer treatment.
Insecticidal Activity
This compound has also been investigated for its insecticidal properties. It has shown effectiveness against mosquito species such as Anopheles arabiensis, making it a candidate for use in vector control strategies .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-6-(methylsulfonyl)benzo[d]thiazole, and how do reaction conditions influence yield?
- Answer: A common method involves nickel-catalyzed cross-coupling reactions using 2-substituted benzo[d]thiazole derivatives with aryl or alkenyl aluminum reagents. Optimal conditions include 4 mol% NiCl₂(dppf) as a catalyst and 4 mol% 2,2'-bipyridine as a ligand, achieving yields of 41–94% under conventional heating or microwave assistance. Reaction parameters such as solvent choice (e.g., DMSO), temperature, and ligand selection critically affect purity and efficiency .
Q. Which spectroscopic and chromatographic techniques are routinely employed to characterize this compound?
- Answer: Characterization typically involves nuclear magnetic resonance (¹H/¹³C NMR) for structural elucidation, thin-layer chromatography (TLC) for purity assessment (using ethyl acetate:methanol:water solvent systems), and melting point determination. Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition .
Q. How are initial biological screenings for antimicrobial or anticancer activity designed?
- Answer: Standard protocols include in vitro assays against cancer cell lines (e.g., A549 lung carcinoma) using MTT or SRB assays to measure cytotoxicity. Morphological studies via microscopy assess apoptosis or necrosis. For antimicrobial activity, disk diffusion or microdilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
Advanced Research Questions
Q. How can catalyst systems be optimized to improve regioselectivity in cross-coupling reactions?
- Answer: Ligand screening (e.g., bipyridine vs. phosphine ligands) and solvent polarity adjustments can enhance regioselectivity. Computational modeling (DFT) helps predict electronic effects of substituents on the benzo[d]thiazole core, guiding catalyst selection. Microwave-assisted synthesis may reduce side reactions compared to conventional heating .
Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?
- Answer: Discrepancies often arise from differences in cell line sensitivity, assay protocols, or compound purity. Meta-analyses of structure-activity relationships (SARs) and standardized dose-response curves are recommended. Orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) validate mechanisms .
Q. How do computational methods like DFT elucidate electronic properties for material science applications?
- Answer: Density functional theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and band structures. For benzo[d]thiazole derivatives, substitutions (e.g., methylsulfonyl groups) reduce band gaps by enhancing electron-withdrawing effects, making them candidates for organic semiconductors .
Q. What methodologies establish structure-activity relationships (SARs) for derivatives with modified substituents?
- Answer: Systematic substitution at the 2- and 6-positions (e.g., chloro, methylsulfonyl) followed by biological testing identifies pharmacophores. QSAR models correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity. Comparative studies with analogs (e.g., thiazole vs. oxazole rings) highlight functional group contributions .
Q. Are there green chemistry approaches to synthesize this compound without hazardous solvents?
- Answer: Electrosynthesis using sodium bromide as a mediator enables C–H thiolation under aqueous conditions, avoiding toxic solvents. Microwave-assisted reactions in ethanol or PEG-400 also reduce environmental impact while maintaining yields >70% .
Methodological Notes
- Synthesis Optimization: Prioritize reaction monitoring via TLC or HPLC to identify intermediates and byproducts.
- Data Reproducibility: Use standardized cell lines (e.g., NCI-60 panel) and report purity thresholds (>95% by HPLC) in biological studies.
- Computational Validation: Cross-validate DFT results with experimental UV-Vis or cyclic voltammetry data for electronic properties.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
